(1-Chloroisoquinolin-8-yl)boronic acid
Description
(1-Chloroisoquinolin-8-yl)boronic acid (CAS: 2096337-48-1) is a heterocyclic organoboron compound with a molecular weight of 207.42 g/mol and a purity of 97% . Its structure combines an isoquinoline backbone substituted with a chlorine atom at position 1 and a boronic acid group at position 7.
Structure
2D Structure
Properties
IUPAC Name |
(1-chloroisoquinolin-8-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-8-6(4-5-12-9)2-1-3-7(8)10(13)14/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDDLHUGUIDEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Advantages:
- Facilitates the formation of boronic esters, which are versatile intermediates.
- Compatible with Pd catalysis under mild conditions.
- Enables subsequent transformations such as Suzuki coupling, hydrolysis to boronic acids, or conversion into other boron derivatives.
Data Summary:
Conversion to Boronic Acid
The boronic esters synthesized via Pd-catalyzed borylation can be hydrolyzed to yield the free boronic acid, which is often the desired form for further applications.
Hydrolysis Conditions:
- Treatment with silica gel in ethyl acetate/water or aqueous sodium hydroxide solutions.
- Yields typically range from 50% to 60%, depending on the substrate and conditions.
Example:
- Conversion of ethyl 7-methoxy-4-(pinacolato)quinoline-3-carboxylate to the corresponding boronic acid achieved a yield of approximately 55% using silica gel in ethyl acetate/water.
Additional Synthetic Routes and Variations
While Pd-catalyzed borylation remains the most prominent method, alternative approaches include:
- Hydroboration of quinoline derivatives with borane reagents, although less selective.
- Electrophilic borylation using boron halides, which often requires harsh conditions and provides lower regioselectivity.
- Transition-metal catalyzed cross-coupling involving boron reagents for further functionalization.
Data Table Summarizing Preparation Methods
| Method | Boron Source | Catalyst | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Pd-catalyzed C-4 borylation | B₂(pin)₂ | Pd(OAc)₂ / Pd(dba)₂ | 1,4-dioxane/H₂O | Mild (~80°C) | 35-78 | High regioselectivity, environmentally friendly |
| Hydrolysis of boronic esters | - | Silica gel or NaOH | Ethyl acetate/water | Room temp | 50-60 | Converts esters to acids |
| Electrophilic borylation | Boron halides | - | Harsh conditions | Elevated | Low-moderate | Less regioselective, more harsh conditions |
Chemical Reactions Analysis
Types of Reactions: (1-Chloroisoquinolin-8-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry: (1-Chloroisoquinolin-8-yl)boronic acid is widely used in organic synthesis as a building block for the preparation of complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural product derivatives .
Biology and Medicine: In biological and medicinal research, this compound is used as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its ability to form strong bonds with various functional groups makes it a versatile tool in drug discovery .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides, fungicides, and insecticides. Its stability and reactivity make it an ideal candidate for the development of new agrochemical products .
Mechanism of Action
The mechanism of action of (1-Chloroisoquinolin-8-yl)boronic acid involves its ability to form covalent bonds with target molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, the boronic acid group can interact with active sites of enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural Analogues
The following table compares (1-Chloroisoquinolin-8-yl)boronic acid with key analogues based on substituent positioning and functional groups:
| Compound | Molecular Weight | Key Substituents | Biological Activity | pKa/Reactivity |
|---|---|---|---|---|
| This compound | 207.42 | Cl (position 1), B(OH)₂ (pos. 8) | Limited in vitro data; potential anticancer | Predicted lower pKa due to Cl (EWG) |
| (6-Fluoroisoquinolin-8-yl)boronic acid | 190.97 | F (pos. 6), B(OH)₂ (pos. 8) | Higher reactivity in coupling reactions | Fluorine’s EWG effect enhances acidity |
| 1-Methylisoquinolin-8-yl boronic acid | 187.01 | CH₃ (pos. 1), B(OH)₂ (pos. 8) | Antiproliferative activity in breast cancer | Methyl group reduces steric hindrance |
| (3-Chloroisoquinolin-8-yl)boronic acid | 207.42 | Cl (pos. 3), B(OH)₂ (pos. 8) | Unknown; positional isomer may alter target binding | Similar pKa to 1-chloro isomer |
Key Observations :
- Chlorine vs.
- Positional Isomerism : Chlorine at position 1 (vs. 3 or 6 in other isomers) may sterically hinder interactions with enzymes or receptors, affecting biological activity .
Anticancer Potential
- However, structurally related compounds like phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells), suggesting that isoquinoline derivatives with boronic acid groups may share similar mechanisms .
- 1-Methylisoquinolin-8-yl boronic acid shows antiproliferative effects, likely due to interactions with serine proteases or transcription factors common in cancer pathways .
Enzyme Inhibition
- Boronic acids with 2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl moieties inhibit fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A .
Physicochemical and Reactivity Profiles
- pKa and Stability: The pKa of this compound is expected to be lower than non-chlorinated analogues (e.g., 4-MCPBA, pKa ~8.7) due to chlorine’s EWG effect, enhancing its reactivity under physiological conditions .
- Hydrolysis by H₂O₂: Unlike 4-nitrophenyl boronic acid, which converts cleanly to 4-nitrophenol at pH 11, chlorinated isoquinolines may resist hydrolysis due to steric protection of the boron center .
Biological Activity
(1-Chloroisoquinolin-8-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug development, enzyme inhibition, and its role as a precursor in synthesizing bioactive molecules.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₇BClNO₂
- Molecular Weight : 207.42 g/mol
- IUPAC Name : this compound
The compound features an isoquinoline ring system with a chlorine atom positioned at the 1st position relative to the nitrogen atom in the pyridine ring, and a boronic acid group attached to the 8th carbon. This unique structure allows it to participate in various chemical reactions, particularly Suzuki-Miyaura coupling, which is crucial for constructing complex organic molecules used in pharmaceutical research .
Biological Activity Overview
Research indicates that this compound exhibits potential biological activities, particularly as an enzyme inhibitor and in drug development. The boronic acid group enables it to form covalent bonds with biological targets, enhancing its utility in designing therapeutic agents .
Medicinal Chemistry Applications
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit specific enzymes, which is vital for developing drugs targeting diseases like cancer. Its structure suggests that it could interact with various biological receptors or enzymes, although specific mechanisms remain to be fully elucidated .
-
Drug Development :
- Its role as a precursor for synthesizing bioactive compounds has been highlighted. The ability to form stable complexes with biological molecules suggests potential applications in creating targeted therapies .
- Cancer Research :
Table 1: Summary of Biological Activities
The exact mechanisms by which this compound exerts its biological effects are not yet fully understood. However, the presence of the isoquinoline moiety suggests interactions with various receptors involved in cellular signaling pathways. The boronic acid functionality allows for reversible binding to diols and other nucleophiles, which can be pivotal in enzyme inhibition strategies .
Q & A
Q. What are the standard synthetic routes for (1-Chloroisoquinolin-8-yl)boronic acid, and what factors influence yield optimization?
The synthesis typically involves palladium-catalyzed borylation , where halogen-metal exchange (e.g., using Grignard or lithium reagents) is followed by quenching with a boron precursor like bis(pinacolato)diboron. Key factors include:
- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with phosphine ligands enhance cross-coupling efficiency.
- Reaction conditions : Anhydrous solvents (THF or dioxane) and temperatures between 60–80°C prevent side reactions.
- Steric and electronic effects : The chlorine substituent at the 1-position directs regioselectivity during borylation, with yields reaching 60–80% in optimized protocols .
Q. How can researchers verify the purity and structural integrity of this compound?
Analytical validation requires a combination of techniques:
- LC-MS/MS in MRM mode : Achieves sensitivity down to 0.1 ppm for detecting trace impurities (e.g., unreacted precursors). Validate using ICH guidelines for linearity (R² > 0.995) and accuracy (90–110%) .
- Multinuclear NMR : ¹¹B NMR confirms boronic acid formation (δ = 25–35 ppm), while ¹H/¹³C NMR verifies the isoquinoline backbone and chlorine positioning .
Q. What role does the chlorine substituent at the 1-position play in modulating the compound's reactivity?
The chlorine atom:
- Enhances electrophilicity : Electron-withdrawing effects increase the boron center's reactivity in Suzuki-Miyaura couplings.
- Improves stability : Reduces protodeboronation compared to non-halogenated analogs.
- Directs regioselectivity : Steric hindrance at the 1-position favors cross-coupling at the 8-boronic acid site, critical for constructing complex architectures .
Advanced Research Questions
Q. How do structural modifications of this compound influence its binding kinetics with diol-containing biomolecules?
Stopped-flow fluorescence assays reveal kinetic trends:
- Association rates (kₒₙ) : Follow the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities.
- Chlorine positioning : Alters electronic density on the boronic acid, modulating kₒₙ by 2–3-fold. MRM-based LC-MS/MS quantifies binding under physiological pH (7.4) .
Q. What computational strategies are employed to predict interactions of this compound with therapeutic targets?
- Molecular docking : Screens binding to tubulin (anticancer applications) or glycosidases, prioritizing H-bonding and π-stacking interactions.
- DFT calculations : Optimize boronic acid-diol esterification energetics; assess substituent effects on transition states.
- Bioisosteric replacement : Replaces carboxylates with boronic acids to enhance target affinity while maintaining pharmacophore geometry .
Q. How can researchers address discrepancies in reported binding affinities across experimental setups?
Standardize protocols to minimize artifacts:
- Buffer optimization : Use 50 mM HEPES (pH 7.4) over phosphate buffers to reduce non-specific interactions.
- Surface plasmon resonance (SPR) : Quantifies glycoprotein binding while correcting for secondary interactions (e.g., hydrophobic forces).
- Control experiments : Compare binding to non-glycosylated proteins (e.g., RNase A vs. RNase B) to isolate boronic acid-specific effects .
Q. What methodologies enable real-time monitoring of the compound's interactions in cellular environments?
- Fluorescent tagging : Dansyl or rhodamine derivatives tracked via confocal microscopy show subcellular localization in glioblastoma cells.
- FRET-based assays : Measure reversible binding to cell-surface glycans (e.g., sialic acid) with millisecond resolution.
- Boronated hydrogels : Glucose-responsive systems release insulin proportionally to boronate ester stability .
Q. How does the compound perform in multicomponent reactions for generating diverse boronic acid libraries?
Automated IMCR platforms (e.g., Ugi-4CR) enable rapid diversification:
- Reaction conditions : THF/water (3:1) with CuI catalysis achieves >70% yields.
- MS-driven analysis : High-throughput screening identifies optimal building blocks (e.g., arylidene heterocycles).
- Diversity-oriented synthesis : Vary aldehydes, amines, and isocyanides to generate 50–100 derivatives per library .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
